molecular formula C12H16BrNOS B4537066 (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE

(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE

Cat. No.: B4537066
M. Wt: 302.23 g/mol
InChI Key: WDAHOFXVEVTLMG-UHFFFAOYSA-N
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Description

(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE is a complex organic compound that features a brominated thiophene ring and an ethyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE typically involves the coupling of a brominated thiophene derivative with an ethyl-substituted piperidine. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ethyl-substituted piperidine moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects .

Comparison with Similar Compounds

    (4-BROMO-2-THIENYL)METHANONE: Lacks the piperidine moiety, resulting in different chemical and biological properties.

    (2-ETHYLPIPERIDINO)METHANONE: Lacks the brominated thiophene ring, leading to reduced reactivity and different applications.

Uniqueness: (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE is unique due to the combination of the brominated thiophene ring and the ethyl-substituted piperidine moiety.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNOS/c1-2-10-5-3-4-6-14(10)12(15)11-7-9(13)8-16-11/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAHOFXVEVTLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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